REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH2:9][CH2:10][CH3:11])[CH:5]=[N:6][CH:7]=1.C([O-])=O.[NH4+:16].Cl>CO.C[C]1[C](C)[C](C)[C](C)[C]1C.C[C]1[C](C)[C](C)[C](C)[C]1C.Cl[Rh]Cl.Cl[Rh]Cl>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]([NH2:16])[CH2:9][CH2:10][CH3:11])[CH:5]=[N:6][CH:7]=1 |f:1.2,5.6.7.8,^1:20,21,23,25,27,30,31,33,35,37|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=NC1)C(CCC)=O
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
45 mg
|
Type
|
catalyst
|
Smiles
|
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.Cl[Rh]Cl.Cl[Rh]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8 h. after which time the solution
|
Duration
|
8 h
|
Type
|
WASH
|
Details
|
The mixture was washed with dichloromethane (3×15 mL)
|
Type
|
ADDITION
|
Details
|
the aqueous phase then basified to pH ˜12 by addition of solid KOH
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane (3×15 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=NC1)C(CCC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 620 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |